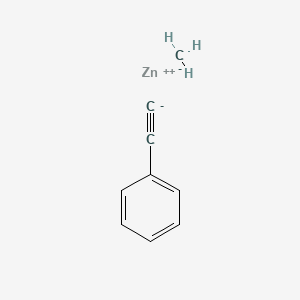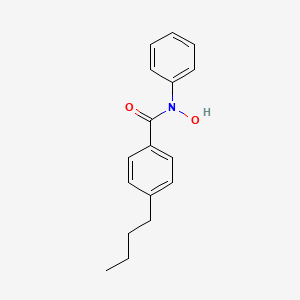
Pentanoic acid, 5-azido-4-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-azido-4-oxo-, methyl ester is an organic compound with a unique structure that includes an azido group, a keto group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-azido-4-oxo-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-oxopentanoic acid.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-azido-4-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Sodium azide is commonly used for azidation reactions.
Major Products
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azides.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-azido-4-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 5-azido-4-oxo-, methyl ester involves its reactivity due to the presence of the azido and keto groups. The azido group can undergo click chemistry reactions, making it useful in bioconjugation and labeling studies. The keto group can participate in various nucleophilic addition reactions, providing a versatile platform for chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: Similar structure but lacks the azido group.
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester: Contains a dimethylamino group instead of an azido group.
Uniqueness
Pentanoic acid, 5-azido-4-oxo-, methyl ester is unique due to the presence of the azido group, which imparts distinct reactivity and potential for applications in click chemistry and bioconjugation. This sets it apart from other similar compounds that do not possess the azido functionality.
Eigenschaften
CAS-Nummer |
159150-70-6 |
|---|---|
Molekularformel |
C6H9N3O3 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
methyl 5-azido-4-oxopentanoate |
InChI |
InChI=1S/C6H9N3O3/c1-12-6(11)3-2-5(10)4-8-9-7/h2-4H2,1H3 |
InChI-Schlüssel |
YXCSXSQIHFZDPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)








![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)



![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
